molecular formula C8H7NO3 B117912 2'-Nitroacetophenone CAS No. 577-59-3

2'-Nitroacetophenone

Cat. No.: B117912
CAS No.: 577-59-3
M. Wt: 165.15 g/mol
InChI Key: SUGXZLKUDLDTKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Nitroacetophenone can be synthesized through the nitration of acetophenone. One common method involves slowly adding acetophenone into a mixture of concentrated sulfuric acid and nitric acid at a temperature of -15°C. Calcium silicate powder is then added, and the mixture is stirred overnight. The reaction mixture is then poured into ice water, and the resulting yellow solid is filtered to obtain 2’-Nitroacetophenone with a high yield and purity .

Industrial Production Methods: In industrial settings, 2’-Nitroacetophenone is synthesized from o-nitroethylbenzene by oxidation. This process involves adding o-nitroethylbenzene, decanoic acid, and an initiator such as azobisisobutyronitrile into a reaction tower. Air is slowly passed into the tower, maintaining the pressure at 0.3-0.8 MPa and controlling the oxidation at 120-130°C to generate 2’-Nitroacetophenone .

Chemical Reactions Analysis

Types of Reactions: 2’-Nitroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group, forming 2’-aminoacetophenone.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Major Products:

    Oxidation: 2-nitrobenzoic acid.

    Reduction: 2’-aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • 4’-Nitroacetophenone
  • 3’-Nitroacetophenone
  • 2’-Aminoacetophenone
  • 4’-Chloroacetophenone

Comparison: 2’-Nitroacetophenone is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. For example, 4’-Nitroacetophenone has the nitro group in the para position, which affects its electronic properties and reactivity differently compared to the ortho position in 2’-Nitroacetophenone .

Properties

IUPAC Name

1-(2-nitrophenyl)ethanone
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InChI

InChI=1S/C8H7NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3
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InChI Key

SUGXZLKUDLDTKX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1[N+](=O)[O-]
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Molecular Formula

C8H7NO3
Record name O-NITROACETOPHENONE
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DSSTOX Substance ID

DTXSID6025723
Record name 2-Nitroacetophenone
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Molecular Weight

165.15 g/mol
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Physical Description

O-nitroacetophenone is a clear yellow liquid. Insoluble in water. (NTP, 1992)
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Boiling Point

316 °F at 16 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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CAS No.

577-59-3
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Record name 2′-Nitroacetophenone
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Record name 2'-Nitroacetophenone
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Melting Point

82 to 84 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2'-Nitroacetophenone?

A1: The molecular formula of this compound is C8H7NO3, and its molecular weight is 165.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ a combination of techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) to elucidate the structural features of this compound. []

Q3: What are some key reactions involving this compound?

A3: this compound readily undergoes various reactions, including:

  • Claisen-Schmidt Condensation: Reacts with benzaldehydes to yield substituted chalcones. []
  • Reduction: The nitro group can be reduced to an amine, a crucial step in synthesizing heterocycles like benzimidazoles and quinolinones. [, ]
  • Heterocyclization: Participates in multicomponent reactions to construct diverse heterocycles such as pyridines, quinolines, and isoxazoles. [, , , , , , ]

Q4: How is this compound used in the synthesis of benzoxazoles?

A4: Researchers have developed a one-pot reaction using AgPd nanoparticles deposited on WO2.72 nanorods as catalysts. This method facilitates the conversion of 2-nitrophenol and this compound into benzoxazoles in high yields under mild conditions. []

Q5: Can this compound be utilized for synthesizing fluorescent compounds?

A5: Yes, this compound serves as a starting material in synthesizing β-carboline-linked benzothiophenones, a class of compounds exhibiting promising fluorescence properties. []

Q6: How does the nitro group in this compound participate in heterocyclization reactions?

A6: The nitro group often acts as a leaving group, enabling ring closure and the formation of various heterocycles. For instance, indium-mediated reductive heterocyclization of this compound derivatives can lead to the synthesis of 2,1-benzisoxazoles in aqueous media. []

Q7: How is this compound used in the synthesis of unsymmetrical pyridines?

A7: It serves as a key starting material in multicomponent reactions with various aldehydes and 1,3-dicarbonyl compounds, allowing the construction of diverse unsymmetrical 5-nitropyridines. This approach offers a significant improvement in reaction time and yield compared to traditional methods. [, ]

Q8: What is caged ATP, and how is this compound used in its synthesis?

A8: Caged ATP is a photoactivatable derivative of ATP, where the molecule's activity is masked until exposed to UV light. This compound is used to synthesize the photolabile protecting group, 1-(2-nitrophenyl)ethyl, which "cages" the ATP molecule. []

Q9: Has this compound been studied in the context of cancer research?

A9: Yes, caged siRNA molecules, synthesized using a this compound derivative (4,5-dimethoxy-2-nitroacetophenone, DMNPE), were investigated for their potential in inhibiting bladder cancer cell growth in vitro. []

Q10: Are there any studies exploring the biodegradation of this compound?

A10: Research indicates that an aerobic bacterial culture can degrade this compound, highlighting its potential for bioremediation applications. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, density functional theory (DFT) calculations have been used to investigate various molecular properties of this compound, including its molecular structure, vibrational frequencies, NMR chemical shifts, and electronic properties. []

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